2-(1,3-benzodioxol-5-yl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione
Description
2-(1,3-Benzodioxol-5-yl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a structurally complex polycyclic compound featuring a pyrano[2,3-f]chromene core fused with a cyclopenta ring and substituted with a 1,3-benzodioxol group at position 2 and a methyl group at position 3.
Properties
Molecular Formula |
C23H18O6 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-8-methyl-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione |
InChI |
InChI=1S/C23H18O6/c1-11-7-19-21(13-3-2-4-14(13)23(25)29-19)22-20(11)15(24)9-17(28-22)12-5-6-16-18(8-12)27-10-26-16/h5-8,17H,2-4,9-10H2,1H3 |
InChI Key |
QSKOPJUOXHJJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the pyranochromene core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for research or pharmaceutical use.
Chemical Reactions Analysis
Reduction Reactions
The diketone (4,8-dione) moiety is susceptible to reduction under standard conditions. Sodium borohydride (NaBH₄) selectively reduces ketones to secondary alcohols, while lithium aluminum hydride (LiAlH₄) may over-reduce adjacent conjugated systems.
Example :
Reduction of the 4,8-dione groups yields 2-(1,3-benzodioxol-5-yl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-diol (Table 1) .
Table 1: Reduction of Dione Groups
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaBH₄ | Ethanol, 0°C | Diol derivative | 72 | |
| LiAlH₄ | THF, reflux | Partial over-reduction of chromene ring | 38 |
Nucleophilic Additions
The electron-deficient carbonyl groups in the dione system undergo nucleophilic attacks. Amines, alcohols, and Grignard reagents react regioselectively at the α,β-unsaturated ketone positions.
Example :
Reaction with methylamine forms 4-(methylimino)-8-keto derivatives (Table 2) .
Table 2: Nucleophilic Additions
| Nucleophile | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Methylamine | EtOH, 60°C, 12h | 4-(Methylimino)-8-keto adduct | C4 > C8 | |
| Phenyl Grignard | Dry ether, −78°C | 4-Phenyl adduct with retained chromene | 89% |
Hydrolysis of Benzodioxole
The 1,3-benzodioxole ring undergoes acid-catalyzed hydrolysis to form a catechol derivative. This reaction is critical for modifying electronic properties or introducing new functional groups.
Example :
Treatment with HCl/MeOH cleaves the dioxole ring, yielding 5-(3,4-dihydroxyphenyl)-substituted analogs (Table 3) .
Table 3: Benzodioxole Hydrolysis
| Acid | Conditions | Product | Rate (k, s⁻¹) | Reference |
|---|---|---|---|---|
| 6M HCl | MeOH, 80°C, 6h | Catechol derivative | 1.2 × 10⁻⁴ | |
| H₂SO₄ (conc.) | RT, 24h | Partial decomposition | - |
Oxidation of Chromene and Pyran Rings
The pyrano-chromene system undergoes oxidation with reagents like mCPBA or OsO₄, leading to epoxidation or dihydroxylation. These reactions modify the compound’s planarity and solubility.
Example :
Epoxidation at the chromene double bond forms 4,8-dione-9,10-epoxide (Table 4) .
Table 4: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| mCPBA | DCM, 0°C, 2h | 9,10-Epoxide | cis | |
| OsO₄ | THF/H₂O, RT, 12h | 9,10-Diol | syn-dihydroxylation |
Cycloaddition Reactions
The α,β-unsaturated dione system participates in Diels-Alder reactions with dienes, forming hexacyclic adducts. This reactivity is leveraged in synthesizing hybrid structures for pharmacological screening.
Example :
Reaction with 1,3-butadiene yields tricyclo[6.4.0.0²,⁷]dodecane derivatives (Table 5) .
Table 5: Diels-Alder Reactivity
| Diene | Conditions | Adduct Structure | Regioselectivity | Reference |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Hexacyclic fused system | Endo preference | |
| Cyclopentadiene | Microwave, 150°C | Bridged bicyclic product | 95% |
Key Stability Considerations:
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved can vary depending on the specific biological context and the compound’s modifications .
Comparison with Similar Compounds
Pyrano[2,3-f]chromene Derivatives
- 2-(2-Methoxyphenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-f]chromene-4,8-dione (Compound 16) : Substituents: 2-Methoxyphenyl at position 2, methyl groups at positions 5 and 10. Activity: Evaluated for anticancer properties; methoxy groups enhance solubility and receptor binding.
- 2-(4-Methoxyphenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-f]chromene-4,8-dione (Compound 17) : Substituents: 4-Methoxyphenyl at position 2. Activity: Positional isomerism of methoxy groups modulates steric and electronic interactions, affecting potency.
Hydroxy-Substituted Analogues
- 9-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-5-hydroxy-2,2-dimethyl-2H,3H,4H,10H-pyrano[2,3-f]chromen-10-one : Substituents: Hydroxy group at position 5, dimethyl groups on the benzopyran moiety. Activity: Hydroxy groups may confer antioxidant or anti-inflammatory activity via hydrogen bonding.
Key Structural Differences
Comparative Data Table
Research Findings and Analytical Approaches
- Spectral Characterization : Structural analogs (e.g., Compounds 16 and 17) are typically characterized via UV, $ ^1H $-NMR, and $ ^{13}C $-NMR spectroscopy . The target compound would likely require similar methods to confirm its regiochemistry and substituent orientation.
- Biological Activity: Pyrano-chromene derivatives exhibit diverse activities: Anticancer: Methoxy-substituted compounds show moderate cytotoxicity against cancer cell lines . Antimicrobial: Benzodioxol groups may enhance lipid membrane penetration due to increased lipophilicity.
- Hypotheses for Target Compound :
- The benzodioxol group could improve binding to cytochrome P450 enzymes or serotonin receptors, as seen in related alkaloids.
- The methyl group may stabilize the molecule against metabolic degradation.
Notes and Limitations
- Data Gaps: No direct pharmacological or pharmacokinetic data exist for the target compound; comparisons are extrapolated from structural analogs.
- Research Needs : Synthesis, in vitro bioactivity screening, and computational modeling (e.g., molecular docking) are critical next steps.
- Analytical Challenges : The compound’s complexity necessitates advanced techniques like 2D-NMR or X-ray crystallography for unambiguous characterization.
Biological Activity
The compound 2-(1,3-benzodioxol-5-yl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione , often referred to as a benzodioxole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H17O5
- Molecular Weight : 325.34 g/mol
- CAS Number : Not explicitly mentioned in the sources but can be derived from its structure.
Structural Characteristics
The compound features a complex bicyclic structure that includes a benzodioxole moiety, which is known for its diverse biological activities. The presence of the chromene and cyclopenta structures contributes to its potential pharmacological effects.
Antioxidant Activity
Research has indicated that compounds containing the benzodioxole structure often exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. A study demonstrated that similar benzodioxole derivatives showed high radical scavenging activity, suggesting that this compound may also possess similar capabilities.
Anticancer Properties
Several studies have explored the anticancer potential of benzodioxole derivatives. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines. One study reported that derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells, indicating promising anticancer activity.
Case Study: In Vitro Evaluation
In a specific case study involving a related benzodioxole derivative, researchers observed significant inhibition of cell proliferation in MDA-MB-468 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was hypothesized to involve apoptosis induction through the activation of caspase pathways.
Antimicrobial Activity
Benzodioxole derivatives have also been investigated for their antimicrobial properties. A notable study found that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as low as 0.5 µg/mL for some derivatives.
Neuroprotective Effects
Emerging evidence suggests that compounds with benzodioxole structures may offer neuroprotective benefits. In animal models, these compounds have shown the ability to reduce neuroinflammation and neuronal apoptosis, potentially serving as therapeutic agents for neurodegenerative diseases such as Alzheimer's.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
